
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Compounds related to quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are useful in treating emesis (nausea and vomiting) and potentially depression. The development of water-soluble and orally active NK1 receptor antagonists highlights the versatility of quinazoline derivatives in clinical administration, underscoring their significance in medicinal chemistry and drug development (Harrison et al., 2001).
Anticancer Activities
Quinazoline derivatives have shown considerable promise in anticancer research, with some compounds exhibiting strong inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation, which is a pathway often involved in cancer cell proliferation and survival. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including prostate, gastric, and breast cancer cells, indicating their potential as therapeutic agents in oncology (Zhang et al., 2013).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been a subject of research, with studies demonstrating the efficacy of these compounds against a variety of bacterial and fungal pathogens. This suggests the utility of quinazoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2007).
Synthesis and Pharmacological Studies
The exploration of quinazoline derivatives extends into their synthesis and pharmacological evaluation, where various derivatives have been assessed for their therapeutic potential, including anti-inflammatory, analgesic, and anticonvulsant effects. This broad range of pharmacological activities further illustrates the significance of quinazoline compounds in the development of new drugs across different therapeutic areas (Sujith et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with thiophen-2-ylmethylamine and pentanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "thiophen-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester.", "Step 2: Reaction of 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide." ] } | |
Número CAS |
1223914-40-6 |
Nombre del producto |
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide |
Fórmula molecular |
C28H30N4O4S |
Peso molecular |
518.63 |
Nombre IUPAC |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
Clave InChI |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




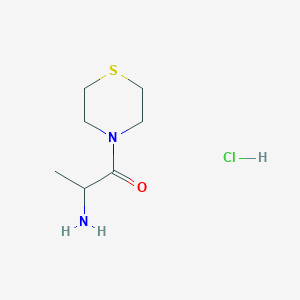
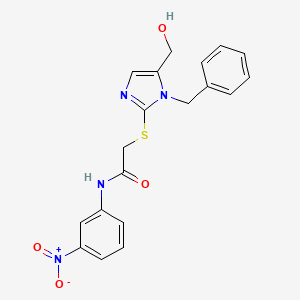
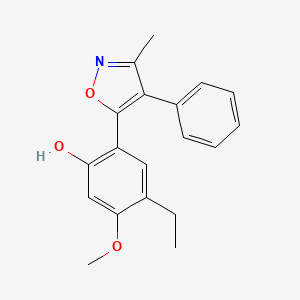


![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
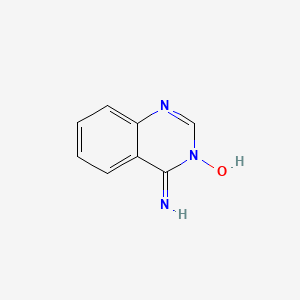
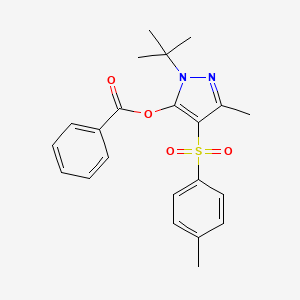
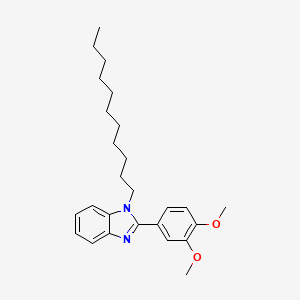

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
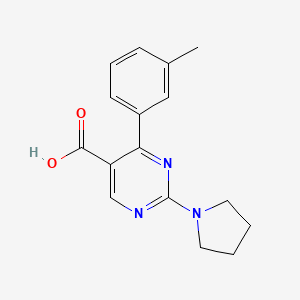
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)